3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole
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Overview
Description
3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a 2,2-diphenylethenyl group and a 4-methoxyphenyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized via the cyclization of 2-aminobiphenyl derivatives under acidic conditions.
Introduction of the 2,2-Diphenylethenyl Group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired 2,2-diphenylethenyl group.
Attachment of the 4-Methoxyphenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the 4-methoxyphenyl group reacts with a halogenated carbazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole varies depending on its application:
In Organic Electronics: Functions as an electron-transport material, facilitating the movement of electrons through the device.
In Pharmaceuticals: May interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Diphenylethenyl)-9H-carbazole
- 9-(4-Methoxyphenyl)-9H-carbazole
- 2,2-Diphenylethenyl-9H-carbazole
Comparison
Compared to its similar compounds, 3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole is unique due to the presence of both the 2,2-diphenylethenyl and 4-methoxyphenyl groups. This dual substitution enhances its electronic properties, making it more suitable for applications in organic electronics and pharmaceuticals. Additionally, the methoxy group can influence the compound’s solubility and reactivity, providing further versatility in its applications.
Properties
CAS No. |
109138-37-6 |
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Molecular Formula |
C33H25NO |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
3-(2,2-diphenylethenyl)-9-(4-methoxyphenyl)carbazole |
InChI |
InChI=1S/C33H25NO/c1-35-28-19-17-27(18-20-28)34-32-15-9-8-14-29(32)31-23-24(16-21-33(31)34)22-30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-23H,1H3 |
InChI Key |
RCROEJNTWGSMCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C62 |
Origin of Product |
United States |
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